REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH2:6][CH2:5][CH2:4][O:3]1.[O:7]=[CH:8][C:9](=[CH2:11])[CH3:10].C(=O)([O-])[O-].[K+].[K+]>>[CH3:10][C:9]1[CH2:11][CH2:1][C:2]2([O:3][CH2:4][CH2:5][CH2:6]2)[O:7][CH:8]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C=C1OCCC1
|
Name
|
reagent
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(C)=C
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Distillation of the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=COC2(CCCO2)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |